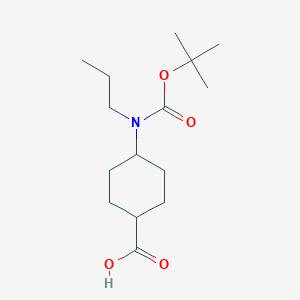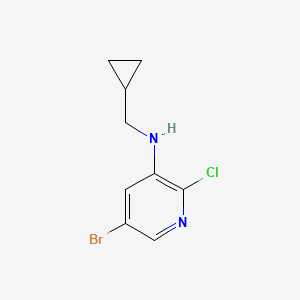
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a cyclopropylmethyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions.
Amination: The halogenated pyridine is then reacted with cyclopropylmethylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced amine derivatives.
Coupling Products: Formation of biaryl compounds.
科学研究应用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of new chemical bonds.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
Material Science: Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Comparison:
- Structural Differences: While similar in having halogenated pyridine or pyrimidine rings, the substituents and their positions differ, leading to variations in reactivity and applications.
- Unique Properties: 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions and applications that other similar compounds may not be as effective in.
属性
分子式 |
C9H10BrClN2 |
|---|---|
分子量 |
261.54 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-7-3-8(9(11)13-5-7)12-4-6-1-2-6/h3,5-6,12H,1-2,4H2 |
InChI 键 |
XYTVRCCIXNWXJM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=C(N=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



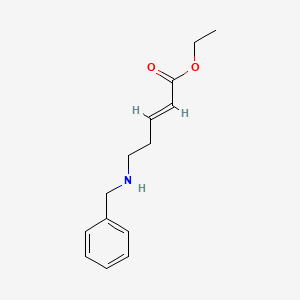
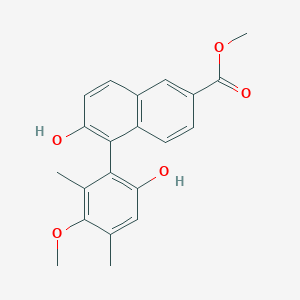

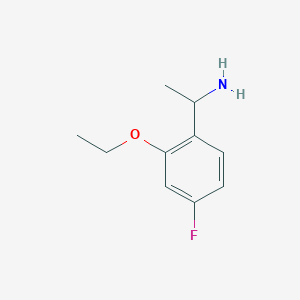

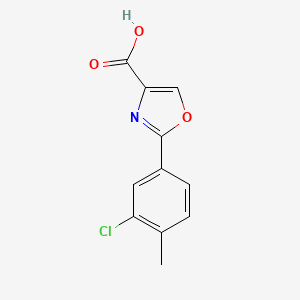
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
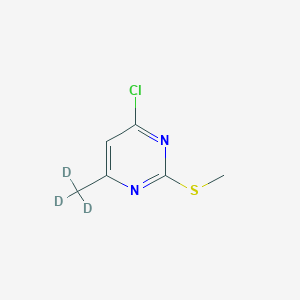
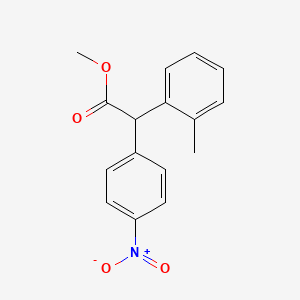
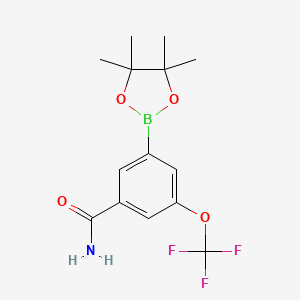
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
